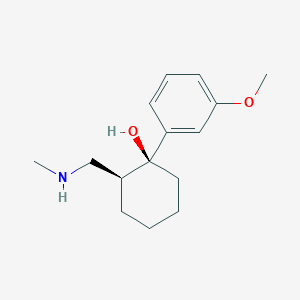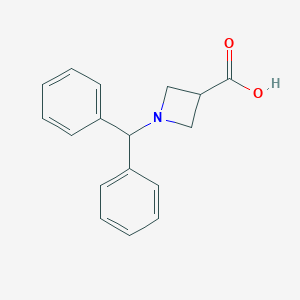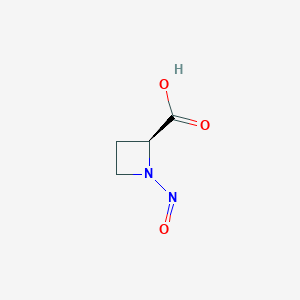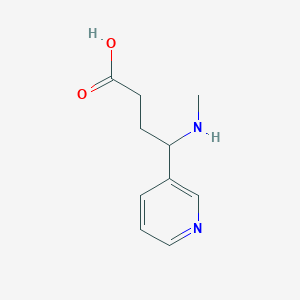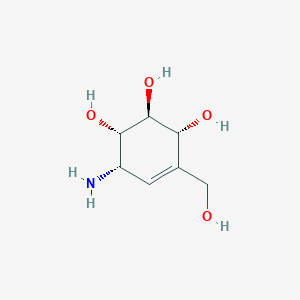
Valienamina
Descripción general
Descripción
La Prostaglandina J2 es un miembro de la familia de las prostaglandinas, que son compuestos lipídicos derivados del ácido araquidónico. La Prostaglandina J2 es conocida por su papel en varios procesos fisiológicos, incluida la inflamación y la respuesta inmunitaria. Es una prostaglandina ciclopentenona, caracterizada por un grupo carbonilo α,β-insaturado reactivo en su estructura .
Aplicaciones Científicas De Investigación
La Prostaglandina J2 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Mecanismo De Acción
La Prostaglandina J2 ejerce sus efectos a través de varios mecanismos:
Objetivos moleculares: Se dirige a receptores nucleares como el receptor activado por proliferador de peroxisomas gamma (PPAR-γ) y modula su actividad.
Vías involucradas: La Prostaglandina J2 influye en varias vías de señalización, incluida la vía NF-κB, que está involucrada en la inflamación y la respuesta inmunitaria.
Modificación covalente: El grupo carbonilo α,β-insaturado reactivo en la Prostaglandina J2 le permite modificar covalentemente las proteínas celulares, alterando su función y actividad.
Análisis Bioquímico
Biochemical Properties
Valienamine plays a crucial role in biochemical reactions, particularly as a potent glucosidase inhibitor. It interacts with enzymes such as glycoside hydrolases, which are involved in the hydrolysis of glycosidic bonds in carbohydrates . The interaction between valienamine and these enzymes is characterized by the binding of valienamine to the active site of the enzyme, thereby inhibiting its activity. This inhibition is significant in the development of therapeutic agents for managing hyperglycemia .
Cellular Effects
Valienamine influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the activity of glycoside hydrolases, leading to alterations in carbohydrate metabolism . Additionally, valienamine can modulate cell signaling pathways by inhibiting enzymes involved in these pathways, thereby affecting gene expression and cellular functions .
Molecular Mechanism
The molecular mechanism of valienamine involves its binding interactions with biomolecules, particularly enzymes. Valienamine binds to the active site of glycoside hydrolases, inhibiting their activity by mimicking the transition state of the enzyme-substrate complex . This inhibition leads to a decrease in the hydrolysis of glycosidic bonds, thereby affecting carbohydrate metabolism. Additionally, valienamine can influence gene expression by modulating the activity of enzymes involved in transcription and translation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of valienamine have been observed to change over time. Valienamine is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term studies have shown that valienamine can have sustained effects on cellular function, particularly in terms of enzyme inhibition and alterations in carbohydrate metabolism .
Dosage Effects in Animal Models
The effects of valienamine vary with different dosages in animal models. At lower doses, valienamine has been shown to effectively inhibit glycosidase activity without causing significant adverse effects . At higher doses, valienamine can exhibit toxic effects, including disruptions in normal cellular functions and metabolic processes . Threshold effects have been observed, where the efficacy of valienamine plateaus beyond a certain dosage .
Metabolic Pathways
Valienamine is involved in several metabolic pathways, particularly those related to carbohydrate metabolism. It interacts with enzymes such as glycoside hydrolases and aminotransferases, affecting the flux of metabolites through these pathways . Valienamine can also influence the levels of various metabolites, including glucose and its derivatives .
Transport and Distribution
Within cells and tissues, valienamine is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the localization and accumulation of valienamine in target tissues, where it can exert its biochemical effects . The transport and distribution of valienamine are crucial for its efficacy as a therapeutic agent .
Subcellular Localization
Valienamine is localized in specific subcellular compartments, including the cytoplasm and organelles involved in carbohydrate metabolism . Its activity and function are influenced by its subcellular localization, which is directed by targeting signals and post-translational modifications . These modifications ensure that valienamine reaches its target sites within the cell, where it can effectively inhibit glycosidase activity .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La Prostaglandina J2 se puede sintetizar mediante la deshidratación de la Prostaglandina D2. Este proceso implica la eliminación de moléculas de agua en condiciones específicas para formar la estructura del anillo de ciclopentenona . La reacción generalmente requiere catalizadores ácidos o básicos para facilitar el proceso de deshidratación.
Métodos de producción industrial: En entornos industriales, la producción de Prostaglandina J2 implica la síntesis a gran escala utilizando técnicas avanzadas como la cromatografía líquida y la espectrometría de masas para la purificación y el análisis . Estos métodos aseguran una alta pureza y rendimiento del compuesto, lo que lo hace adecuado para diversas aplicaciones.
Análisis De Reacciones Químicas
Tipos de reacciones: La Prostaglandina J2 sufre varios tipos de reacciones químicas, que incluyen:
Reducción: El compuesto se puede reducir para formar derivados menos reactivos.
Sustitución: La Prostaglandina J2 puede participar en reacciones de sustitución, donde los grupos funcionales son reemplazados por otros grupos.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.
Reducción: Se utilizan agentes reductores como borohidruro de sodio e hidruro de aluminio y litio.
Sustitución: Se pueden utilizar varios nucleófilos y electrófilos en condiciones apropiadas.
Productos principales formados: Los productos principales formados a partir de estas reacciones incluyen varios derivados oxidados y reducidos de la Prostaglandina J2, cada uno con actividades biológicas distintas .
Comparación Con Compuestos Similares
La Prostaglandina J2 es única entre las prostaglandinas debido a su estructura de ciclopentenona y su grupo carbonilo reactivo. Compuestos similares incluyen:
Prostaglandina D2: El precursor de la Prostaglandina J2, involucrado en las respuestas alérgicas e inflamatorias.
Prostaglandina E2: Conocida por su papel en el dolor y la inflamación.
Prostaglandina F2α: Involucrado en los procesos reproductivos y la contracción del músculo liso.
La Prostaglandina J2 destaca por su capacidad de modificar covalentemente las proteínas y sus potentes efectos antiinflamatorios .
Propiedades
IUPAC Name |
(1S,2S,3R,6S)-6-amino-4-(hydroxymethyl)cyclohex-4-ene-1,2,3-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO4/c8-4-1-3(2-9)5(10)7(12)6(4)11/h1,4-7,9-12H,2,8H2/t4-,5+,6-,7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPHOBMULWMGEBA-VZFHVOOUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(C(C(C1N)O)O)O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C([C@H]([C@@H]([C@H]([C@H]1N)O)O)O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80191622 | |
| Record name | Valienamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80191622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38231-86-6 | |
| Record name | Valienamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38231-86-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Valienamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038231866 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Amino-4-Hydroxymethyl-Cyclohex-4-Ene-1,2,3-Triol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02120 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Valienamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80191622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Valienamine exert its biological activity, particularly its inhibitory effects?
A: Valienamine acts as a potent glycosidase inhibitor, primarily targeting α-glucosidases. [, , , ] It mimics the structure of the oxocarbenium ion-like transition state formed during the hydrolysis of glycosidic bonds by these enzymes. [, , , ] This structural similarity allows Valienamine to bind competitively to the enzyme's active site, thereby blocking the binding and subsequent hydrolysis of natural substrates. [, , , ]
Q2: What are some of the downstream effects of Valienamine's inhibition of glycosidases?
A: The inhibition of α-glucosidases by Valienamine leads to a reduction in the breakdown of complex sugars like starch and maltose into glucose. [, ] This, in turn, can have significant effects on carbohydrate metabolism. For instance, it can contribute to a decrease in postprandial blood glucose levels, making it relevant for managing diabetes. [, ]
Q3: Can you elaborate on the specific enzymes Valienamine has been shown to inhibit and their roles?
A3: Research indicates that Valienamine effectively inhibits various glycosidases, including:
- α-Glucosidase: Found in the small intestine, it breaks down starch and disaccharides into glucose. [, ]
- β-Glucosidase: This enzyme is involved in the hydrolysis of glucosylceramide, a key process for preventing Gaucher disease. [, ]
- Trehalase: Responsible for hydrolyzing trehalose, a disaccharide found in fungi and insects. []
Q4: How does the stereochemistry of Valienamine affect its inhibitory activity against different glycosidases?
A: Studies have shown that the stereochemistry of Valienamine is crucial for its inhibitory potency and selectivity towards different glycosidases. [, , ] For example, the β-anomer of Valienamine has been found to be a potent inhibitor of β-glucosidase, [, ] while showing less potency against α-glucosidase compared to its α-anomer. [, ]
Q5: What is the molecular formula and weight of Valienamine?
A5: Valienamine is represented by the molecular formula C7H13NO4 and has a molecular weight of 175.18 g/mol.
Q6: Is there spectroscopic data available for the characterization of Valienamine?
A: Yes, Valienamine has been characterized using various spectroscopic techniques. Researchers commonly employ techniques like Nuclear Magnetic Resonance (NMR) spectroscopy (both 1H and 13C NMR) [, , , , ] and Infrared (IR) spectroscopy [] for structural confirmation. These techniques provide detailed information about the arrangement of atoms and functional groups within the Valienamine molecule.
Q7: Beyond its inhibitory action, are there other therapeutic applications being explored for Valienamine?
A: Yes, research indicates that certain Valienamine derivatives, particularly N-alkylated ones like N-octyl-β-valienamine (NOV) and N-octyl-4-epi-β-valienamine (NOEV), show promise as potential chemical chaperones for treating lysosomal storage disorders. [, , ]
Q8: What is the mechanism behind the proposed use of Valienamine derivatives as chemical chaperones?
A: These derivatives can enter cells and stabilize misfolded mutant enzymes, specifically mutant forms of β-glucosidase (associated with Gaucher disease) [, ] and β-galactosidase (associated with GM1-gangliosidosis). [] This stabilization aids in the proper trafficking of these enzymes to lysosomes, their site of action, where they can then function to break down accumulated substrates and ameliorate the disease phenotype. []
Q9: Have there been any studies investigating structure-activity relationships for Valienamine and its derivatives?
A: Numerous studies have delved into the structure-activity relationships of Valienamine and its derivatives. [, , , , , ] These investigations focus on how modifications to the Valienamine core structure, such as the introduction of different substituents or changes in stereochemistry, influence its inhibitory potency and selectivity against various glycosidases. [, , , , , ] Understanding these relationships is essential for designing and developing more potent and selective glycosidase inhibitors for therapeutic applications.
Q10: Are there computational chemistry approaches being used in Valienamine research?
A: Computational chemistry plays a significant role in Valienamine research. Techniques like molecular docking and molecular dynamics (MD) simulations are employed to study the interactions of Valienamine and its derivatives with target enzymes. [, ] These in silico studies can provide valuable insights into the binding modes, affinities, and potential mechanisms of action for these molecules, aiding in the design of novel and improved inhibitors or chaperones.
Q11: What can you tell us about the stability and formulation of Valienamine for therapeutic use?
A11: While the research papers provided don't offer specific details about stability and formulation strategies for Valienamine, it's a crucial aspect to consider for therapeutic development. Formulating Valienamine to ensure its stability under various storage conditions and improve its solubility or bioavailability would be crucial for its successful translation into a therapeutic agent.
Q12: Are there any established analytical methods for the detection and quantification of Valienamine?
A12: Several analytical techniques have been employed for Valienamine analysis, including:
- High-Performance Liquid Chromatography (HPLC): Often coupled with pre-column derivatization methods for enhanced sensitivity and separation of Valienamine epimers. []
- Thin Layer Chromatography (TLC): A simple and effective method for separating and quantifying Valienamine and related compounds. []
- Capillary Zone Electrophoresis (CZE): Useful for the simultaneous determination of Valienamine and related compounds, often in the context of monitoring biosynthesis or degradation processes. []
Q13: Can you provide details on the synthesis of Valienamine, including any notable starting materials or key steps?
A13: Valienamine has been synthesized through various routes, often utilizing naturally occurring chiral starting materials like:
- (-)-Quinic acid: This readily available compound was used in the enantiospecific synthesis of both Valienamine and 2-epi-valienamine. []
- D-Glucose: A common starting point for synthesizing Valienamine, often involving ring-closing metathesis as a key step. [, ]
- (-)-Shikimic acid: Utilized in a novel stereoselective synthesis of both NOV and NOEV. []
- Quercitols: These chiral compounds, structurally similar to Valienamine, offer a convenient starting point for synthesis. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


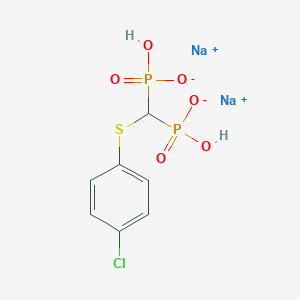
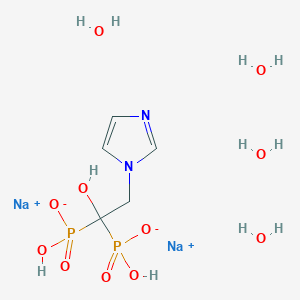
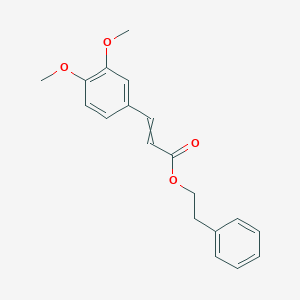
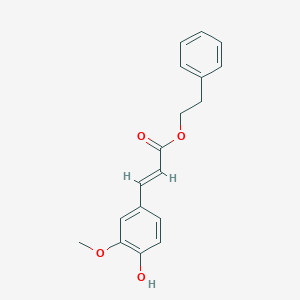
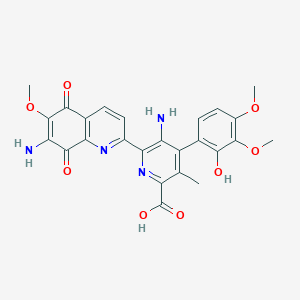

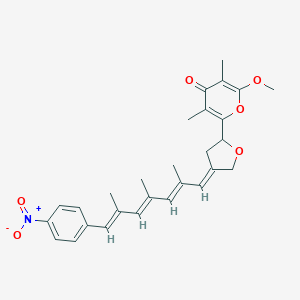
![[(2R,3R,4S,5R,6S)-3,4,5-Triacetyloxy-6-[(2R,3R,4S,5R,6S)-3,5-diacetyloxy-2-(acetyloxymethyl)-6-(4-nitrophenoxy)oxan-4-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B15514.png)

